piridopirazini

Pyridopyrazines are a class of heterocyclic compounds featuring both pyridine and pyrazine rings fused together. These molecules exhibit diverse structural properties, making them versatile in various applications across the chemical industry. Pyridopyrazines are known for their unique electronic characteristics, which can influence their reactivity and stability. Due to these features, they have garnered significant attention in pharmaceuticals, where they can act as potential drug candidates due to their ability to interact with specific biological targets. Additionally, pyridopyrazines find applications in agrochemicals, where their structure can enhance the efficacy of pesticides or herbicides through improved binding to receptors. In materials science, these compounds are explored for their potential in developing new types of polymers, conductive materials, and sensors owing to their unique electronic properties. The synthesis of pyridopyrazines typically involves multi-step organic reactions such as condensation, Friedel-Crafts alkylation, and cross-coupling reactions, requiring precise control over reaction conditions to achieve the desired product.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

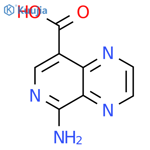

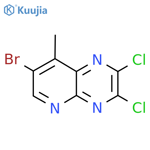

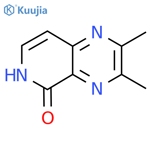

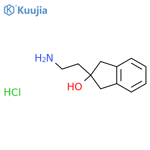

|

5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid | 1823933-81-8 | C8H6N4O2 |

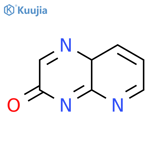

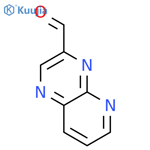

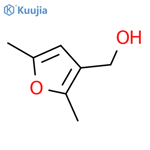

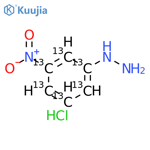

|

Pyrido2,3-Bpyrazin-3(4H)-one | 35252-02-9 | C7H5N3O |

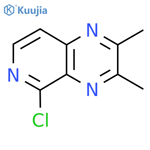

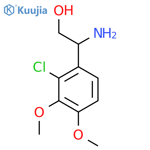

|

5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine | 384844-04-6 | C9H8ClN3 |

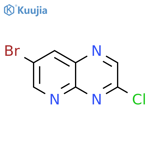

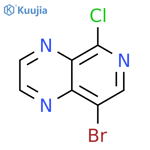

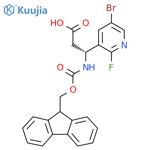

|

7-bromo-3-chloropyrido2,3-bpyrazine | 1240594-95-9 | C7H3BrClN3 |

|

6,8-Dichloropyrido[2,3-b]pyrazine | 1283075-60-4 | C7H3Cl2N3 |

|

7-Bromo-2,3-dichloro-8-methylpyrido2,3-bpyrazine | 1429376-88-4 | C8H4BrCl2N3 |

|

Pyrido[2,3-b]pyrazine-3-carboxaldehyde | 874279-17-1 | C8H5N3O |

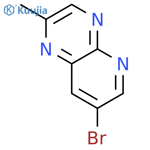

|

8-bromo-5-chloropyrido[3,4-b]pyrazine | 1590409-71-4 | C7H3BrClN3 |

|

7-Bromo-2-methylpyrido2,3-Bpyrazine | 155629-94-0 | C8H6N3Br |

|

2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one | 2442597-46-6 | C9H9N3O |

Letteratura correlata

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

5. Book reviews

Fornitori consigliati

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

-

-

3-Nitrophenylhydrazine- Cas No: 1977535-33-3

3-Nitrophenylhydrazine- Cas No: 1977535-33-3